molecular formula C16H24N2 B13583662 (2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine

(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine

Cat. No.: B13583662
M. Wt: 244.37 g/mol
InChI Key: XGMYAKSRSJAFFY-UHFFFAOYSA-N
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Description

(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine is a complex organic compound with a unique structure that includes a cyclopropyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then subjected to further reactions to introduce the cyclopropyl group and the methanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzylpiperidin-2-yl)methanamine: This compound is structurally similar but lacks the cyclopropyl group.

    Cyclopropylamine: This compound contains the cyclopropyl group but lacks the piperidine ring.

Uniqueness

(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl group and the piperidine ring, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

[2-(1-benzylpiperidin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C16H24N2/c17-11-14-10-15(14)16-8-4-5-9-18(16)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,17H2

InChI Key

XGMYAKSRSJAFFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CC2CN)CC3=CC=CC=C3

Origin of Product

United States

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